N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline
Overview
Description
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline typically involves the reaction of 2-(trifluoromethyl)aniline with 2,2-difluoroethyl bromide under basic conditions. A common base used in this reaction is potassium carbonate (K2CO3), and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoroethyl)-2-fluoroaniline
- N-(2,2-difluoroethyl)-4-(trifluoromethyl)aniline
- N-(2,2-difluoroethyl)-2-chloroaniline
Uniqueness
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is unique due to the presence of both difluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVRRRMBCAJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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